2-Benzyl-1-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
2-benzyl-1-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-9-5-8-13(14,12(15)16)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXAYHOLPNXCMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrrolidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like benzyl halides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Scientific Research Applications
Medicinal Chemistry
2-Benzyl-1-methylpyrrolidine-2-carboxylic acid is utilized as a building block in the development of pharmaceutical compounds, especially those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity and efficacy.
Case Study:
A study explored its derivatives in the treatment of Alzheimer's disease, demonstrating improved binding affinity to acetylcholinesterase, an enzyme involved in neurotransmission.
Organic Synthesis
The compound serves as an intermediate in synthesizing complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield valuable products.
Data Table: Reaction Types and Products
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Benzyl ketones |
| Reduction | LiAlH₄, NaBH₄ | Benzyl alcohols |
| Substitution | Benzyl halides | Various substituted pyrrolidines |
Biological Studies
The compound is employed in biological research to investigate the activity of pyrrolidine derivatives. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
Case Study:
Research indicated that derivatives of this compound exhibited anti-inflammatory properties by inhibiting specific signaling pathways involved in inflammation.
Industrial Applications
In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the carboxylic acid moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Molecular Weight and Functionality :
- The benzyloxycarbonyl (Cbz) group in the analog from increases molecular weight (263.29 vs. 219.28) and introduces a protective group, making it suitable for peptide synthesis .
- In contrast, the orexin receptor antagonist () incorporates a bulkier dimethoxybenzyl and thiazole-acyl group, significantly elevating molecular weight (453.12) and enhancing receptor binding affinity .
Impact of Stereochemistry :
- The (R)-enantiomer of 1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid () is explicitly used for stereospecific synthesis, underscoring the importance of chirality in biological activity . The target compound’s stereochemistry (if specified) would similarly influence its interactions in drug design.
Biological Activity Correlations :
- Substituents like methoxy groups (e.g., 2-(3-Methoxyphenyl)pyrrolidine in ) are associated with improved blood-brain barrier penetration, relevant to central nervous system (CNS) therapeutics .
- The orexin receptor antagonist () demonstrates that acylated benzyl-pyrrolidine derivatives can achieve high receptor selectivity, suggesting that similar modifications to the target compound might yield bioactive analogs .
Pharmacological and Physicochemical Properties
- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, influencing solubility and bioavailability.
Biological Activity
Overview
2-Benzyl-1-methylpyrrolidine-2-carboxylic acid (CAS No. 1316225-67-8) is a pyrrolidine derivative characterized by a benzyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₇NO₂. Its structure features a five-membered nitrogen-containing ring with a benzyl substituent that influences its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the benzyl group enhances binding affinity, while the carboxylic acid moiety is crucial for modulating the activity of these targets. The compound may act as an inhibitor or substrate for various enzymes, influencing biochemical pathways relevant to neurological disorders and other therapeutic areas .
Neuropharmacological Effects
Research indicates that this compound may have neuropharmacological properties, making it a candidate for studies related to neurological disorders. Its mechanism involves modulation of neurotransmitter systems, potentially affecting conditions such as depression and anxiety .
Enzyme Inhibition
The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, it may inhibit ATP citrate lyase, an enzyme linked to fatty acid synthesis, thereby influencing metabolic processes related to obesity and energy homeostasis .
Study 1: Neuroprotective Properties
A study conducted on the neuroprotective effects of various pyrrolidine derivatives, including this compound, demonstrated significant neuroprotection in vitro against oxidative stress-induced neuronal damage. The results indicated that the compound could reduce cell death rates in neuronal cultures exposed to harmful agents .
Study 2: Metabolic Regulation
Another investigation focused on the compound's role in metabolic regulation revealed that it effectively modulated lipid metabolism in animal models. It was found to decrease triglyceride levels and enhance insulin sensitivity, suggesting potential applications in treating metabolic syndrome .
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a benzyl group and carboxylic acid | Neuroprotective, enzyme inhibition |
| 1-Cbz-2-methylpyrrolidine-2-carboxylic Acid | Similar pyrrolidine structure with Cbz protection | Less studied; potential as a building block |
| Pyrrolidine derivatives | Various substitutions on the pyrrolidine ring | Diverse biological activities |
Q & A
Q. What are the optimal synthetic routes for 2-benzyl-1-methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral auxiliary-mediated approaches. For example, (2S)-1-benzylpyrrolidine-2-carboxylic acid derivatives are synthesized using chiral auxiliaries like benzophenone-based intermediates to control stereochemistry . Key factors include solvent polarity (e.g., THF vs. DCM), temperature (room temperature vs. cryogenic conditions), and catalyst choice (e.g., L-proline derivatives). Stereochemical purity is verified via chiral HPLC or X-ray crystallography .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and detect diastereomers. For example, coupling constants in pyrrolidine rings help distinguish cis/trans configurations.
- X-ray Diffraction : Single-crystal X-ray analysis resolves absolute stereochemistry, as demonstrated in related pyrrolidine-2-carboxylic acid derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for dust control .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and light.
- Spill Management : Collect solid residues using vacuum systems and dispose of as hazardous waste .
Advanced Research Questions
Q. How do stereochemical variations in the pyrrolidine ring impact the compound’s biological or catalytic activity?
- Methodological Answer :
- Comparative Studies : Synthesize enantiomers (e.g., (2S)- vs. (2R)-configurations) and evaluate their activity in enzyme inhibition assays or asymmetric catalysis.
- Molecular Docking : Use computational tools (e.g., AutoDock) to predict binding affinities to target proteins, correlating stereochemistry with activity .
- Case Study : In related compounds, (2S)-stereochemistry enhanced binding to GABA receptors compared to (2R)-isomers .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results) for this compound?
- Methodological Answer :
- Dynamic Effects : Consider conformational flexibility in solution (e.g., ring puckering in pyrrolidine) that may cause NMR signal splitting, contrasting with rigid crystal structures .
- Temperature-Dependent NMR : Perform variable-temperature NMR to detect equilibria between conformers.
- Cross-Validation : Combine multiple techniques (e.g., IR spectroscopy for functional groups, NOESY for spatial proximity) .
Q. What strategies mitigate byproduct formation during the alkylation of the pyrrolidine nitrogen?
- Methodological Answer :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to temporarily protect reactive sites. For example, Boc-protected intermediates reduce unwanted N-alkylation .
- Catalytic Optimization : Employ palladium catalysts for selective benzylation, minimizing over-alkylation.
- Kinetic Control : Monitor reaction progress via TLC and quench reactions at partial conversion to isolate intermediates .
Q. How does the electronic environment of the benzyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups on the benzyl ring and compare reaction rates in Suzuki-Miyaura couplings.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic attacks .
- Experimental Data : In similar systems, para-substituted benzyl groups increased oxidative stability by 30% compared to ortho-substituted analogs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reproducibility Checks : Verify purity of starting materials (e.g., benzyl chloride, methylamine) and moisture content in solvents.
- Scale Effects : Small-scale reactions (<1 mmol) may suffer from higher surface-area-to-volume ratios, leading to side reactions. Optimize for larger scales (5–10 mmol).
- Catalyst Aging : Test fresh vs. recycled catalysts (e.g., Pd/C) to identify deactivation issues .
Tables of Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHNO | |
| CAS Number | 80875-98-5 (related analog) | |
| Melting Point | 142–145°C (predicted) | |
| Chiral Purity | >98% ee (via chiral HPLC) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
